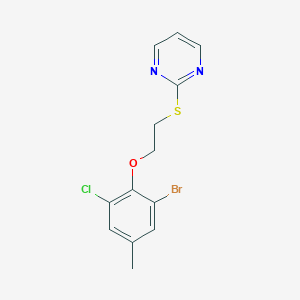![molecular formula C27H23N5O5 B215555 methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215555.png)
methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate exerts its pharmacological effects by inhibiting the activity of key enzymes involved in nucleic acid biosynthesis. It acts as a competitive inhibitor of dihydrofolate reductase, thymidylate synthase, and glycinamide ribonucleotide formyltransferase, leading to the depletion of nucleotide pools and ultimately causing cell death. The mechanism of action of methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has been extensively studied, and its inhibitory activity has been shown to be highly selective and potent.
Biochemical and Physiological Effects
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has been shown to exhibit potent anticancer and antimicrobial activity in vitro. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit potent antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has several advantages for lab experiments. It is a highly potent and selective inhibitor of key enzymes involved in nucleic acid biosynthesis, making it an attractive target for the development of novel anticancer and antimicrobial agents. It has also been shown to exhibit good solubility and stability under physiological conditions, making it suitable for in vivo studies.
However, there are also limitations to the use of methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate in lab experiments. It has been shown to exhibit poor bioavailability and pharmacokinetic properties, limiting its potential use as a therapeutic agent. Furthermore, the synthesis of methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
Despite the limitations, methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has several potential future directions for research. One area of research could be the development of novel prodrugs or formulations to improve its bioavailability and pharmacokinetic properties. Another area of research could be the development of novel delivery systems, such as nanoparticles or liposomes, to improve its efficacy and selectivity. Additionally, further studies could be conducted to investigate its potential applications in other fields, such as agriculture or environmental science.
Conclusion
In conclusion, methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent inhibitory activity against key enzymes involved in nucleic acid biosynthesis makes it an attractive target for the development of novel anticancer and antimicrobial agents. However, further research is needed to overcome its limitations and fully realize its potential in the scientific community.
Synthesemethoden
The synthesis of methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate involves the reaction of 4-phenoxybenzoyl isocyanate with 2-amino-4,6-dioxypyrimidine in the presence of acetic anhydride. The product is then treated with methanol to obtain the final compound. The synthesis method has been optimized to yield high purity and high-quality product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including dihydrofolate reductase, thymidylate synthase, and glycinamide ribonucleotide formyltransferase. These enzymes play a crucial role in the biosynthesis of nucleic acids, making them attractive targets for the development of anticancer and antimicrobial agents.
Eigenschaften
Produktname |
methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
|---|---|
Molekularformel |
C27H23N5O5 |
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
methyl 2-[2-[[N//'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C27H23N5O5/c1-36-24(34)17-20-16-23(33)30-26(29-20)32-27(31-25(35)18-8-4-2-5-9-18)28-19-12-14-22(15-13-19)37-21-10-6-3-7-11-21/h2-16H,17H2,1H3,(H3,28,29,30,31,32,33,35) |
InChI-Schlüssel |
UEFZVBGKUAFOJJ-UHFFFAOYSA-N |
Isomerische SMILES |
COC(=O)CC1=CC(=O)N=C(N1)N/C(=N\C(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)OC4=CC=CC=C4 |
SMILES |
COC(=O)CC1=CC(=O)N=C(N1)NC(=NC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Kanonische SMILES |
COC(=O)CC1=CC(=O)N=C(N1)NC(=NC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215472.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B215473.png)
![2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215477.png)
![4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B215480.png)
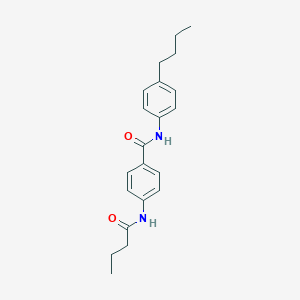
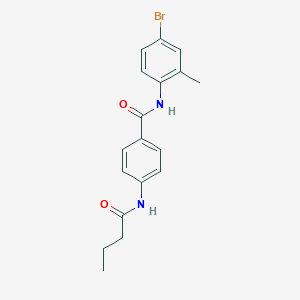
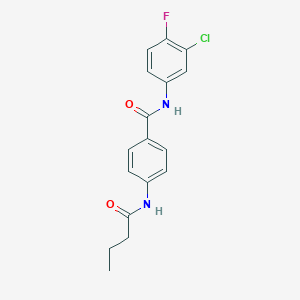
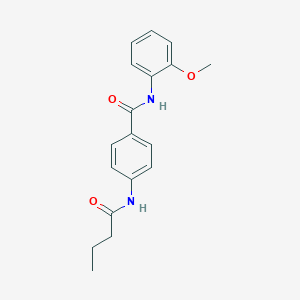
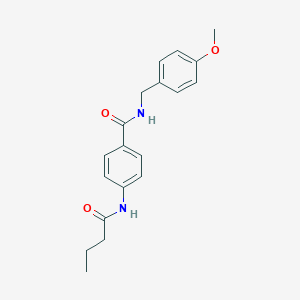
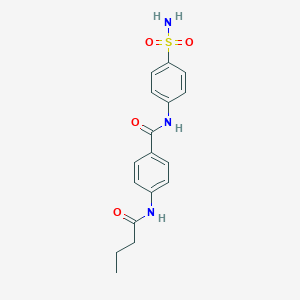
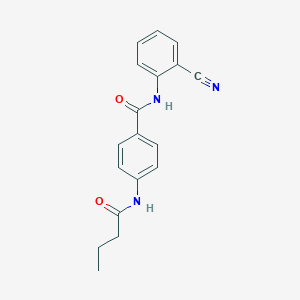
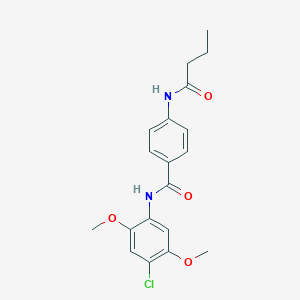
![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
